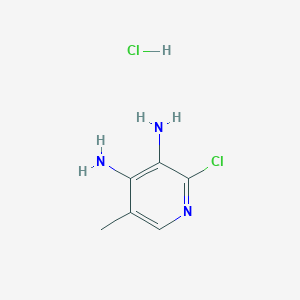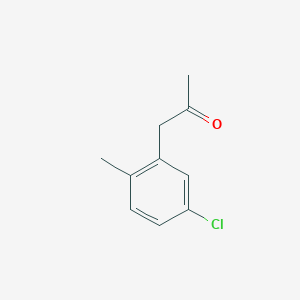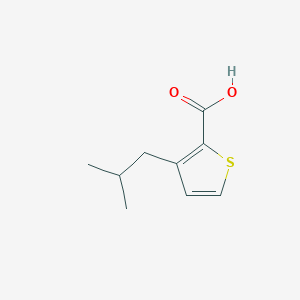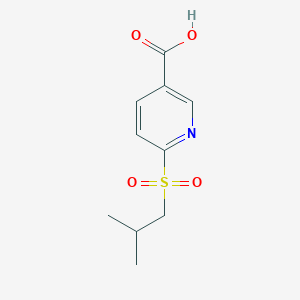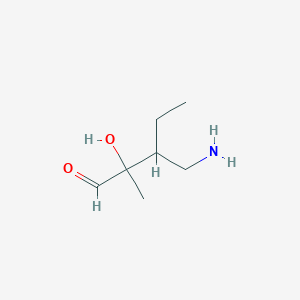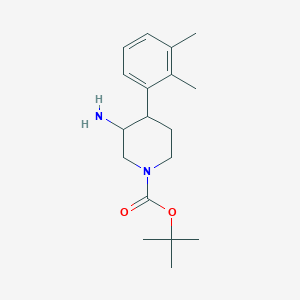![molecular formula C11H17Cl B13156664 3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13156664.png)
3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-3-cyclobutylbicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a cyclobutyl group and a chloromethyl group attached to a bicyclo[310]hexane scaffold
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized bicyclic compounds .
科学的研究の応用
3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: Its unique structure makes it a valuable component in the development of new materials with specific properties.
Chemical Biology: The compound can be used to study various biological processes and interactions at the molecular level.
作用機序
The mechanism by which 3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane exerts its effects is primarily through its interactions with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and influencing biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but includes a nitrogen atom, making it relevant in the synthesis of pharmaceuticals and natural products.
Bicyclo[2.1.1]hexane: Another related compound with a different ring system, used in the development of bioactive compounds.
Uniqueness
3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane is unique due to its specific combination of a chloromethyl group and a cyclobutyl group on the bicyclo[3.1.0]hexane scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C11H17Cl |
|---|---|
分子量 |
184.70 g/mol |
IUPAC名 |
3-(chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H17Cl/c12-7-11(10-2-1-3-10)5-8-4-9(8)6-11/h8-10H,1-7H2 |
InChIキー |
IWCUAIVUNIWHCT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2(CC3CC3C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


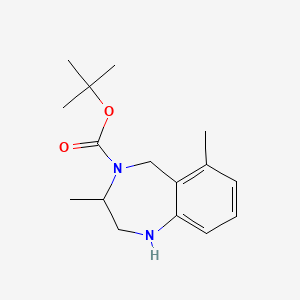
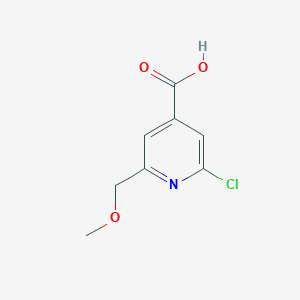

![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)
